molecular formula C26H25NO5 B537580 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B537580
M. Wt: 431.5 g/mol
InChI Key: FHXVQQUNNVGCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPD12671 is a novel activator of 15-ADON production. NPD12671 significantly increases the transcription of Tri6, a transcription factor gene necessary for trichothecene biosynthesis, in both trichothecene-inducing and noninducing culture conditions.

Scientific Research Applications

Chemical Structure and Interactions

The chemical structure of similar compounds reveals extensive intermolecular interactions. For example, a study by Zhao and Zhou (2009) examined a molecule with a carboxamide group bonded to a furan ring, showing strong N-H⋯O and weak C-H⋯O hydrogen-bonding interactions (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).

Synthetic Applications

Compounds with similar structures have been used as intermediates in synthesizing a variety of heterocyclic systems. Ibrahim et al. (2022) utilized a similar compound for the construction of heterocyclic systems linked to furo[3,2-g]chromene, demonstrating variable inhibitory effects in antimicrobial and anticancer activities (M. Ibrahim et al., 2022).

Antimycobacterial Activity

Alvey et al. (2009) reported on the synthesis of analogues related to furo[3,2-f]chromen, which exhibited antimycobacterial properties. This demonstrates the potential use of similar compounds in antimicrobial applications (Luke J. Alvey et al., 2009).

Antihypertensive and Antiarrythmic Agents

Amr et al. (2017) synthesized derivatives of 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates and evaluated them as potential α-blocking and antiarrythmic agents, highlighting the therapeutic potential of similar compounds (A. Amr et al., 2017).

Antimicrobial and Antifungal Activities

Various studies have shown the antimicrobial and antifungal potential of compounds with similar structures. For instance, Raval et al. (2012) synthesized carboxamide compounds exhibiting significant antibacterial and antifungal activities (J. Raval et al., 2012).

properties

Product Name

3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

InChI

InChI=1S/C26H25NO5/c1-16-19(9-10-25(28)27-14-18-8-5-11-30-18)26(29)32-24-13-23-21(12-20(16)24)22(15-31-23)17-6-3-2-4-7-17/h2-4,6-7,12-13,15,18H,5,8-11,14H2,1H3,(H,27,28)

InChI Key

FHXVQQUNNVGCTH-UHFFFAOYSA-N

SMILES

O=C(NCC1OCCC1)CCC2=C(C)C3=CC4=C(OC=C4C5=CC=CC=C5)C=C3OC2=O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NCC5CCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NPD-12671;  NPD 12671;  NPD12671

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Reactant of Route 6
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

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